7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound that belongs to the class of aminotetralins This compound is characterized by the presence of a propylamino group attached to the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reaction of a suitable naphthalene derivative with propylamine. One common method involves the reduction of a naphthalene precursor followed by the introduction of the propylamino group. For instance, a naphthalene derivative can be reduced using sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with propylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms.
Substitution: The propylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.
Scientific Research Applications
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The propylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol
- 8-Amino-substituted 7-ethyltheophyllines
- 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol
Uniqueness
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit higher selectivity for certain molecular targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11/h3-5,11,14-15H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYMUTZDLKGATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627872 |
Source
|
Record name | 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105578-37-8 |
Source
|
Record name | 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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